molecular formula C17H13F2N3O2 B14964635 N-(2,4-difluorophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

N-(2,4-difluorophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

Cat. No.: B14964635
M. Wt: 329.30 g/mol
InChI Key: NNRPDKWYAXPWCX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a phthalazinone core, which is known for its biological activity, and a difluorophenyl group that can enhance its chemical stability and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the phthalazinone intermediate.

    Acetylation: The final step involves the acetylation of the phthalazinone derivative with an appropriate acylating agent, such as acetyl chloride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation Products: Hydroxylated or carboxylated derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s phthalazinone core is known for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

    Materials Science: The compound’s stability and unique chemical properties make it suitable for developing advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: can be compared with other phthalazinone derivatives, such as:

Uniqueness

  • Chemical Stability : The presence of the difluorophenyl group enhances the compound’s chemical stability compared to its chlorinated or methylated analogs.
  • Biological Activity : The difluorophenyl group can also improve the compound’s biological activity, making it more effective in medicinal applications.

Properties

Molecular Formula

C17H13F2N3O2

Molecular Weight

329.30 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C17H13F2N3O2/c1-22-17(24)12-5-3-2-4-11(12)15(21-22)9-16(23)20-14-7-6-10(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23)

InChI Key

NNRPDKWYAXPWCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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